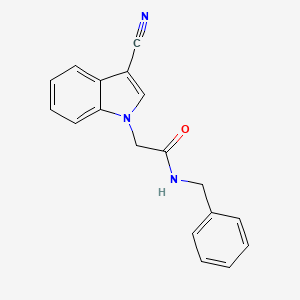

![molecular formula C18H14ClNO3 B5576765 N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5576765.png)

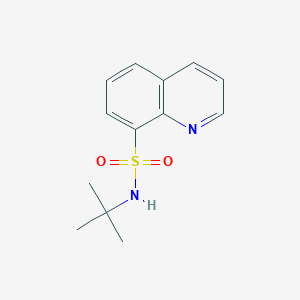

N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide, also known as CEC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEC has been found to exhibit promising properties, including anti-inflammatory, anti-cancer, and anti-viral activities. In

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Research on the synthesis of related compounds indicates significant biological properties. For instance, the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives displayed antibacterial activity against various bacterial strains, highlighting the potential of these compounds in antimicrobial applications (Ramaganesh, Bodke, & Venkatesh, 2010).

Antimicrobial Activity

- Studies on ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate have demonstrated antimicrobial activity. Such derivatives show promise in addressing microbial resistance, a significant concern in modern medicine (Radwan et al., 2020).

Chemosensor Applications

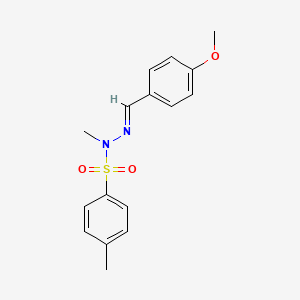

- Research on a highly selective fluorescence chemosensor based on a similar compound, N-(2-(bis(2-((4-methylphenyl)sulfonamido)ethyl)amino)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide, indicates potential applications in detecting specific ions like Cu2+ and H2PO4−, which could be valuable in environmental monitoring and diagnostic applications (Meng et al., 2018).

Structural Analysis and Material Science

- In-depth crystal structure and Hirshfeld surface analysis of derivatives of 2-oxo-2H-chromene-3-carboxylates provide insights into the molecular conformations, which could be beneficial in material science and drug design (Gomes et al., 2019).

Anticholinesterase Activity

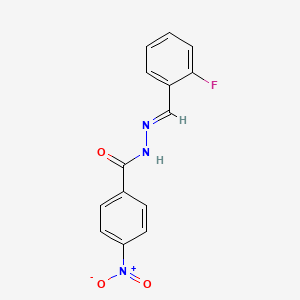

- N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have been synthesized and tested for anticholinesterase activity, suggesting their potential application in treating neurodegenerative diseases like Alzheimer’s (Ghanei-Nasab et al., 2016).

Antioxidant and Antibacterial Agents

- Some derivatives, such as 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide, have shown both antioxidant and antibacterial properties, indicating their potential in pharmacological applications (Subbareddy & Sumathi, 2017).

Cancer Research

- Studies have shown that certain analogues of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate can mitigate drug resistance in cancer cells, offering new avenues in cancer treatment (Das et al., 2009).

Photochromic Applications

- The development of photochromic dyes, such as N-(4-chlorophenyl)-3,3-diphenyl-3H-benzo[f]chromene-5-carboxamide, for potential use in optical materials and coatings has been researched, demonstrating the versatility of these compounds in technological applications (Fang et al., 2015).

Polymer Science

- Novel polymers containing coumarin groups have been synthesized, offering insights into the development of new materials with potential applications in industry and technology (Nechifor, 2009).

Hypoglycemic Activity

- Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, a derivative, has been studied for its hypoglycemic activity, suggesting potential applications in diabetes management (Eistetter & Wolf, 1982).

Fluorescent Probe Development

- Nitro-3-carboxamide coumarin derivatives have been proposed as novel fluorescent chemosensors for selective detection of Cu(II), indicating applications in analytical chemistry and environmental monitoring (Bekhradnia, Domehri, & Khosravi, 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(3-chlorophenyl)ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c19-14-6-3-4-12(10-14)8-9-20-17(21)15-11-13-5-1-2-7-16(13)23-18(15)22/h1-7,10-11H,8-9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFRMFSELCKUJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196498 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(3S*,4R*)-3-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5576696.png)

![4-(4-morpholinyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzamide](/img/structure/B5576701.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5576709.png)

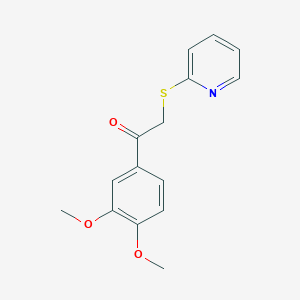

![(1S*,5R*)-3-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5576714.png)

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide](/img/structure/B5576733.png)

![N-(2-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5576740.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5576749.png)

![N-benzyl-N'-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylsulfamide](/img/structure/B5576775.png)

![2-[9-(5-fluoro-2-pyrimidinyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5576779.png)